
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is an organic compound that belongs to the class of chlorinated ketones. These compounds are characterized by the presence of chlorine atoms and a ketone functional group. The compound’s unique structure, which includes a dihydrofuran ring, makes it of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone typically involves the chlorination of a precursor compound, such as 1-(4,5-dihydro-3-furanyl)-ethanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated ketone structure allows it to participate in various chemical reactions, potentially affecting biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroacetophenone: Another chlorinated ketone with similar reactivity.
2,2-Dichloro-1-(2-furanyl)-ethanone: A compound with a furan ring instead of a dihydrofuran ring.
Uniqueness
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is unique due to its dihydrofuran ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
83124-81-6 |
|---|---|
Fórmula molecular |
C6H6Cl2O2 |
Peso molecular |
181.01 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C6H6Cl2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2 |
Clave InChI |
KILQLEFBNDEEOU-UHFFFAOYSA-N |
SMILES canónico |
C1COC=C1C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
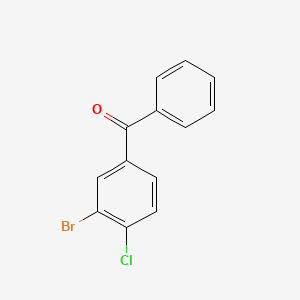
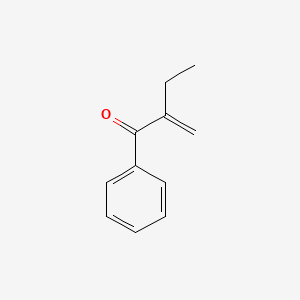


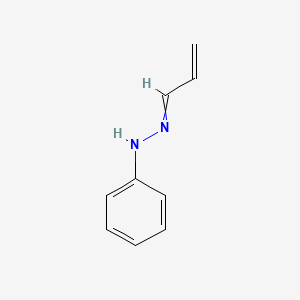

![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)
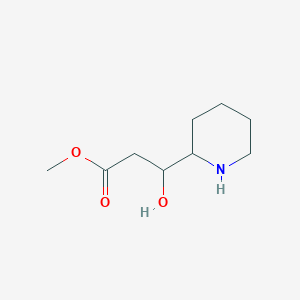
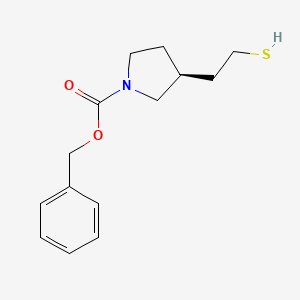
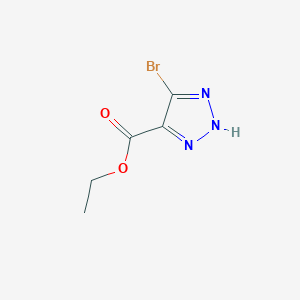
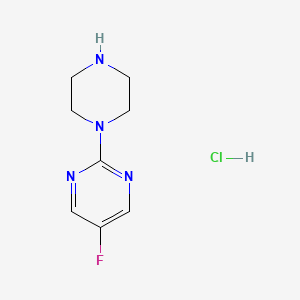
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
